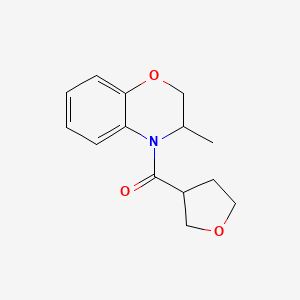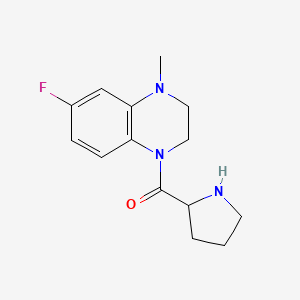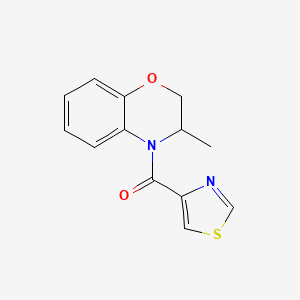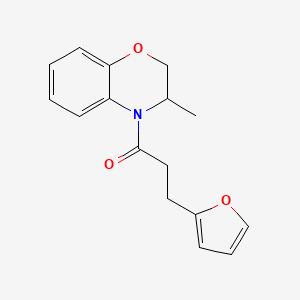
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIMBOA, and it is a type of benzoxazinoid that is found in various plants, including maize, wheat, and rye. The synthesis of DIMBOA is a complex process that requires specific conditions and reagents.
Wirkmechanismus
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. DIMBOA has been shown to activate the Nrf2-Keap1 pathway, which is responsible for regulating the expression of various antioxidant and detoxifying enzymes. DIMBOA has also been shown to activate the NF-κB pathway, which is responsible for regulating the expression of various inflammatory genes.
Biochemical and Physiological Effects:
DIMBOA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMBOA has antioxidant, anti-inflammatory, and antimicrobial properties. In vivo studies have shown that DIMBOA can reduce oxidative stress, inflammation, and improve glucose metabolism in animal models. However, the effects of DIMBOA on humans are still unclear, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DIMBOA in lab experiments is its availability in plants such as maize, wheat, and rye. This makes it easy to obtain and study. Another advantage is its stability, which allows it to be stored for long periods without degradation. However, one of the limitations of using DIMBOA in lab experiments is its complex synthesis method, which requires specific conditions and reagents. This makes it challenging to produce large quantities of DIMBOA for commercial applications.
Zukünftige Richtungen
There are several future directions for research on DIMBOA. One direction is to study its effects on human health and determine its safety and efficacy as a potential drug candidate. Another direction is to develop new methods for synthesizing DIMBOA that are more efficient and environmentally friendly. Additionally, further studies are needed to determine the mechanisms of action of DIMBOA and its potential applications in various fields such as agriculture, medicine, and biochemistry.
Conclusion:
In conclusion, (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone, also known as DIMBOA, is a chemical compound that has potential applications in various fields due to its antioxidant, anti-inflammatory, and antimicrobial properties. The synthesis of DIMBOA is a complex process that requires specific conditions and reagents. Further research is needed to determine its safety and efficacy as a potential drug candidate and its potential applications in various fields.
Synthesemethoden
The synthesis of DIMBOA involves several steps, including the extraction of the precursor compound, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA-Glc), from plants such as maize. This precursor is then subjected to hydrolysis to obtain DIMBOA. The hydrolysis reaction is carried out using an acid catalyst, such as hydrochloric acid, at high temperatures. The resulting product is then purified using various techniques such as chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
DIMBOA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, DIMBOA has been shown to have insecticidal and antifungal properties, making it a potential candidate for developing new pesticides and fungicides. In medicine, DIMBOA has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for developing new drugs for treating various diseases such as cancer, diabetes, and cardiovascular diseases. In biochemistry, DIMBOA has been shown to inhibit the growth of various microorganisms, making it a potential candidate for developing new antibiotics.
Eigenschaften
IUPAC Name |
(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-8-18-13-5-3-2-4-12(13)15(10)14(16)11-6-7-17-9-11/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLZYCNHAEUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxolan-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)

![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)


![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)

![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)



![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)
